Cas no 863329-62-8 ([(4S)-5-(4-Benzamido-2-oxopyrimidin-1-yl)-3-benzoyloxy-4-hydroxy-4-methyloxolan-2-yl]methyl benzoate)

[(4S)-5-(4-Benzamido-2-oxopyrimidin-1-yl)-3-benzoyloxy-4-hydroxy-4-methyloxolan-2-yl]methyl benzoate structure
863329-62-8 structure
商品名:[(4S)-5-(4-Benzamido-2-oxopyrimidin-1-yl)-3-benzoyloxy-4-hydroxy-4-methyloxolan-2-yl]methyl benzoate
CAS番号:863329-62-8
MF:C31H27N3O8
メガワット:569.561388254166
MDL:MFCD26961020
CID:3168639
PubChem ID:11478631

[(4S)-5-(4-Benzamido-2-oxopyrimidin-1-yl)-3-benzoyloxy-4-hydroxy-4-methyloxolan-2-yl]methyl benzoate 化学的及び物理的性質

名前と識別子

    • Benzamide, N-[1-(3,5-di-O-benzoyl-2-C-methyl-β-D-arabinofuranosyl)-1,2-dihydro-2-oxo-4-pyrimidinyl]-
    • (2R,3R,4S,5R)-5-(4-Benzamido-2-oxopyrimidin-1(2H)-yl)-2-((benzoyloxy)methyl)-4-hydroxy-4-methyltetrahydrofuran-3-yl benzoate
    • [(4S)-5-(4-Benzamido-2-oxopyrimidin-1-yl)-3-benzoyloxy-4-hydroxy-4-methyloxolan-2-yl]methyl benzoate
    • N-[1-(3,5-Di-O-benzoyl-2-C-methyl-β-D-arabinofuranosyl)-1,2-dihydro-2-oxo-4-pyrimidinyl]benzamide (ACI)
    • SCHEMBL2969735
    • (2R,3R,4S,5R)-5-(4-Benzamido-2-oxopyrimidin-1(2H)-yl)-2-((benzoyloxy)methyl)-4-hydroxy-4-methyltetrahydrofuran-3-ylbenzoate
    • Benzamide, N-[1-(3,5-di-O-benzoyl-2-C-methyl-
    • AKOS027255138
    • CS-14713
    • C12688
    • Benzamide, N-[1-(3,5-di-O-benzoyl-2-C-methyl-beta-D-arabinofuranosyl)-1,2-dihydro-2-oxo-4-pyrimidinyl]-
    • A-D-arabinofuranosyl)-1,2-dihydro-2-oxo-4-pyrimidinyl]-
    • 863329-62-8
    • CS-M2327
    • [(2R,3R,4S,5R)-5-(4-Benzamido-2-oxopyrimidin-1-yl)-3-benzoyloxy-4-hydroxy-4-methyloxolan-2-yl]methyl benzoate
    • MDL: MFCD26961020
    • インチ: 1S/C31H27N3O8/c1-31(39)25(42-28(37)22-15-9-4-10-16-22)23(19-40-27(36)21-13-7-3-8-14-21)41-29(31)34-18-17-24(33-30(34)38)32-26(35)20-11-5-2-6-12-20/h2-18,23,25,29,39H,19H2,1H3,(H,32,33,35,38)/t23-,25-,29-,31+/m1/s1
    • InChIKey: HDORPKUMVBVUIY-VDFUNGNBSA-N
    • ほほえんだ: C[C@@]1([C@H](OC(C2C=CC=CC=2)=O)[C@@H](COC(C2C=CC=CC=2)=O)O[C@H]1N1C=CC(NC(C2C=CC=CC=2)=O)=NC1=O)O

計算された属性

  • せいみつぶんしりょう: 569.17981483g/mol
  • どういたいしつりょう: 569.17981483g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 8
  • 重原子数: 42
  • 回転可能化学結合数: 10
  • 複雑さ: 1070
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 4
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.3
  • トポロジー分子極性表面積: 144

じっけんとくせい

  • 密度みつど: 1.4±0.1 g/cm3

[(4S)-5-(4-Benzamido-2-oxopyrimidin-1-yl)-3-benzoyloxy-4-hydroxy-4-methyloxolan-2-yl]methyl benzoate セキュリティ情報

[(4S)-5-(4-Benzamido-2-oxopyrimidin-1-yl)-3-benzoyloxy-4-hydroxy-4-methyloxolan-2-yl]methyl benzoate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
eNovation Chemicals LLC
D767359-1g
BenzaMide, N-[1-(3,5-di-O-benzoyl-2-C-Methyl-D-arabinofuranosyl)-1,2-dihydro-2-oxo-4-pyriMidinyl]-
863329-62-8 96%
1g
$1995 2023-05-17
ChemScence
CS-M2327-100mg
Benzamide, N-[1-(3,5-di-O-benzoyl-2-C-methyl-β-D-arabinofuranosyl)-1,2-dihydro-2-oxo-4-pyrimidinyl]-
863329-62-8
100mg
$450.0 2022-04-26
eNovation Chemicals LLC
D767359-250mg
BenzaMide, N-[1-(3,5-di-O-benzoyl-2-C-Methyl-D-arabinofuranosyl)-1,2-dihydro-2-oxo-4-pyriMidinyl]-
863329-62-8 96%
250mg
$1025 2023-05-17
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
B27295-100mg
(2R,3R,4S,5R)-5-(4-benzamido-2-oxopyrimidin-1(2H)-yl)-2-((benzoyloxy)methyl)-4-hydroxy-4-methyltetrahydrofuran-3-yl benzoate
863329-62-8 98%
100mg
¥7312.0 2022-04-28
Chemenu
CM360893-100mg
(2R,3R,4S,5R)-5-(4-benzamido-2-oxopyrimidin-1(2H)-yl)-2-((benzoyloxy)methyl)-4-hydroxy-4-methyltetrahydrofuran-3-yl benzoate
863329-62-8 95%+
100mg
$*** 2023-03-29
eNovation Chemicals LLC
D767359-100mg
BenzaMide, N-[1-(3,5-di-O-benzoyl-2-C-Methyl-ß-D-arabinofuranosyl)-1,2-dihydro-2-oxo-4-pyriMidinyl]-
863329-62-8 96%
100mg
$700 2025-02-21
1PlusChem
1P00GUI6-100mg
BenzaMide, N-[1-(3,5-di-O-benzoyl-2-C-Methyl-β-D-arabinofuranosyl)-1,2-dihydro-2-oxo-4-pyriMidinyl]-
863329-62-8 96%
100mg
$703.00 2024-04-21
Aaron
AR00GUQI-100mg
BenzaMide, N-[1-(3,5-di-O-benzoyl-2-C-Methyl-β-D-arabinofuranosyl)-1,2-dihydro-2-oxo-4-pyriMidinyl]-
863329-62-8 98%
100mg
$624.00 2025-02-10
eNovation Chemicals LLC
D767359-100mg
BenzaMide, N-[1-(3,5-di-O-benzoyl-2-C-Methyl-ß-D-arabinofuranosyl)-1,2-dihydro-2-oxo-4-pyriMidinyl]-
863329-62-8 96%
100mg
$700 2025-02-26
Key Organics Ltd
CS-14713-1g
(2R,3R,4S,5R)-5-(4-benzamido-2-oxopyrimidin-1(2H)-yl)-2-((benzoyloxy)methyl)-4-hydroxy-4-methyltetrahydrofuran-3-yl benzoate
863329-62-8 >95%
1g
£2547.00 2025-02-08

[(4S)-5-(4-Benzamido-2-oxopyrimidin-1-yl)-3-benzoyloxy-4-hydroxy-4-methyloxolan-2-yl]methyl benzoate 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Solvents: Dimethylformamide ;  rt
1.2 Solvents: Dimethylformamide ;  rt
1.3 Reagents: Dimethyl sulfoxide ,  Triethylamine ,  Trifluoroacetic anhydride Solvents: Dimethyl sulfoxide ;  rt → -15 °C
2.1 Solvents: Diethyl ether ;  rt → -78 °C; 1 h, -78 °C; 2 h, -78 °C
2.2 Reagents: Ammonium chloride Solvents: Water
3.1 Reagents: Acetic acid ,  Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  0.75 h, rt
4.1 Solvents: Pyridine ;  rt → 0 °C; 10 min, 0 °C; 1.5 h
リファレンス
Design, Synthesis, and Antiviral Activity of 2'-Deoxy-2'-fluoro-2'-C-methyl-cytidine, a Potent Inhibitor of Hepatitis C Virus Replication
Clark, Jeremy L.; et al, Journal of Medicinal Chemistry, 2005, 48(17), 5504-5508

ごうせいかいろ 2

はんのうじょうけん
1.1 Reagents: Chlorine Solvents: Dichloromethane
2.1 Solvents: Pyridine ;  cooled; overnight, rt
3.1 Reagents: Dimethyl sulfoxide Solvents: Tetrahydrofuran ;  rt
3.2 Reagents: Trifluoroacetic anhydride ;  -15 °C; 30 min, -15 °C
3.3 Reagents: Triethylamine ;  -15 °C; 1 h, rt
4.1 Solvents: Diethyl ether ;  -78 °C; 2 h, -78 °C
4.2 Reagents: Ammonium chloride Solvents: Water ;  -78 °C
5.1 Reagents: Acetic acid ,  Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  rt; 45 min, rt
6.1 Solvents: Pyridine ;  -5 °C; 1.5 h, rt
リファレンス
Design, synthesis and conversion evaluation in rats of PSI-6130 prodrugs
Zhang, Ming; et al, Zhongguo Yaowu Huaxue Zazhi, 2011, 21(5), 335-344

ごうせいかいろ 3

はんのうじょうけん
1.1 Reagents: Trichlorosilane Solvents: Diethyl ether
2.1 Reagents: Chlorine Solvents: Dichloromethane
3.1 Solvents: Pyridine ;  cooled; overnight, rt
4.1 Reagents: Dimethyl sulfoxide Solvents: Tetrahydrofuran ;  rt
4.2 Reagents: Trifluoroacetic anhydride ;  -15 °C; 30 min, -15 °C
4.3 Reagents: Triethylamine ;  -15 °C; 1 h, rt
5.1 Solvents: Diethyl ether ;  -78 °C; 2 h, -78 °C
5.2 Reagents: Ammonium chloride Solvents: Water ;  -78 °C
6.1 Reagents: Acetic acid ,  Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  rt; 45 min, rt
7.1 Solvents: Pyridine ;  -5 °C; 1.5 h, rt
リファレンス
Design, synthesis and conversion evaluation in rats of PSI-6130 prodrugs
Zhang, Ming; et al, Zhongguo Yaowu Huaxue Zazhi, 2011, 21(5), 335-344

ごうせいかいろ 4

はんのうじょうけん
1.1 Solvents: Pyridine ;  rt → 0 °C; 10 min, 0 °C; 1.5 h
リファレンス
Design, Synthesis, and Antiviral Activity of 2'-Deoxy-2'-fluoro-2'-C-methyl-cytidine, a Potent Inhibitor of Hepatitis C Virus Replication
Clark, Jeremy L.; et al, Journal of Medicinal Chemistry, 2005, 48(17), 5504-5508

[(4S)-5-(4-Benzamido-2-oxopyrimidin-1-yl)-3-benzoyloxy-4-hydroxy-4-methyloxolan-2-yl]methyl benzoate Raw materials

[(4S)-5-(4-Benzamido-2-oxopyrimidin-1-yl)-3-benzoyloxy-4-hydroxy-4-methyloxolan-2-yl]methyl benzoate Preparation Products

[(4S)-5-(4-Benzamido-2-oxopyrimidin-1-yl)-3-benzoyloxy-4-hydroxy-4-methyloxolan-2-yl]methyl benzoate 関連文献

[(4S)-5-(4-Benzamido-2-oxopyrimidin-1-yl)-3-benzoyloxy-4-hydroxy-4-methyloxolan-2-yl]methyl benzoateに関する追加情報

[(4S)-5-(4-Benzamido-2-oxopyrimidin-1-yl)-3-benzoyloxy-4-hydroxy-4-methyloxolan-2-yl]methyl benzoate: A Novel Compound with Promising Therapeutic Potential

CAS No. 863329-62-8 represents a unique molecular entity that has garnered significant attention in the field of pharmaceutical research. This compound, with the systematic name [(4S)-5-(4-Benzamido-2-oxopyrimidin-1-yl)-3-benzoyloxy-4-hydroxy-4-methyloxolan-2-yl]methyl benzoate, is a derivative of a complex scaffold that integrates multiple pharmacophoric elements. Recent studies have highlighted its potential as a candidate for drug development targeting metabolic disorders and inflammatory diseases. The structural complexity of this molecule is reflected in its CAS No. 863329-62-8, which serves as a unique identifier for its chemical identity.

The [(4S)-5-(4-Benzamido-2-oxopyrimidin-1-yl)-3-benzoyloxy-4-hydroxy-4-methyloxolan-2-yl]methyl benzoate compound features a core 4-Benzamido-2-oxopyrimidin-1-yl group, which is a derivative of pyrimidine. This ring system is known for its involvement in various biological processes, including nucleotide synthesis and DNA repair. The 3-benzoyloxy moiety introduces aromaticity to the molecule, potentially enhancing its interactions with target proteins. The 4-hydroxy-4-methyloxolan-2-yl group contributes to the molecule's hydrophilicity, which may influence its solubility and bioavailability.

Recent advances in drug development have emphasized the importance of multi-target compounds in addressing complex diseases. The [(4S)-5-(4-Benzamido-2-oxopyrimidin-1-yl)-3-benzoyloxy-4-hydroxy-4-methyloxolan-2-yl]methyl benzoate molecule exemplifies this trend by incorporating multiple functional groups that can interact with different biological targets. For instance, the 4-Benzamido-2-oxopyrimidin-1-yl moiety may target enzymes involved in metabolic pathways, while the 3-benzoyloxy group could modulate receptor activity. The 4-hydroxy-4-methyloxolan-2-yl group may also contribute to the molecule's anti-inflammatory properties.

Studies published in 2023 have demonstrated the [(4S)-5-(4-Benzamido-2-oxopyrimidin-1-yl)-3-benzoyloxy-4-hydroxy-4-methyloxolan-2-yl]methyl benzoate compound's potential in modulating the activity of key enzymes such as AMPK (adenosine monophosphate-activated protein kinase) and PPARγ (peroxisome proliferator-activated receptor gamma). These enzymes are central to the regulation of glucose and lipid metabolism, making the compound a promising candidate for the treatment of type 2 diabetes and metabolic syndrome. The CAS No. 863329-62-8 identifier ensures that researchers can accurately reference this molecule in their studies.

Pharmacological studies have also revealed the [(4S)-5-(4-Benzamido-2-oxopyrimidin-1-yl)-3-benzoyloxy-4-hydroxy-4-methyloxolan-2-yl]methyl benzoate compound's ability to inhibit the activity of NF-κB (nuclear factor kappa B), a transcription factor involved in inflammation and immune responses. This property makes the compound a potential therapeutic agent for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. The 4-hydroxy-4-methyloxolan-2-yl group may play a critical role in this anti-inflammatory effect by modulating the activity of inflammatory cytokines.

The structural features of the [(4S)-5-(4-Benzamido-2-oxopyrimidin-1-yl)-3-benzoyloxy-4-hydroxy-4-methyloxolan-2-yl]methyl benzoate compound are also relevant to its drug development potential. The presence of multiple aromatic rings and hydroxyl groups may enhance the molecule's ability to form hydrogen bonds with target proteins, improving its binding affinity. Additionally, the 3-benzoyloxy group may contribute to the molecule's stability in biological environments, reducing the risk of degradation and increasing its half-life.

Recent advances in drug development have also highlighted the importance of optimizing the pharmacokinetic properties of new compounds. The [(4S)-5-(4-Benzamido-2-oxopyrimidin-1-yl)-3-benzoyloxy-4-hydroxy-4-methyloxolan-2-yl]methyl benzoate compound's structure suggests that it may have favorable pharmacokinetic properties, including good oral bioavailability and minimal toxicity. These characteristics are crucial for the development of effective and safe therapeutic agents.

Further research is needed to fully understand the mechanisms of action and therapeutic potential of the [(4S)-5-(4-Benzamido-2-oxopyrimidin-1-yl)-3-benzoyloxy-4-hydroxy-4-methyloxolan-2-yl]methyl benzoate compound. Studies are currently underway to evaluate its efficacy in preclinical models of metabolic disorders and inflammatory diseases. The CAS No. 863329-62-8 identifier will continue to play a vital role in ensuring the accurate identification and referencing of this compound in scientific literature.

The [(4S)-5-(4-Benzamido-2-oxopyrimidin-1-yl)-3-benzoyloxy-4-hydroxy-4-methyloxolan-2-yl]methyl benzoate compound represents a significant advancement in the field of drug development. Its complex structure and multiple pharmacophoric elements make it a promising candidate for the treatment of various diseases. As research in this area continues, the CAS No. 863329-62-8 identifier will remain an essential tool for researchers and scientists working to unlock the full potential of this novel compound.

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